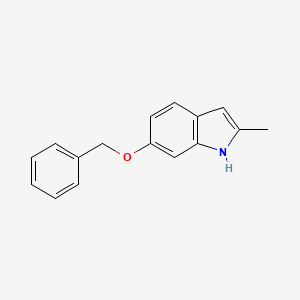

6-(Phenylmethoxy)-2-methylindole

Description

Significance of Indole (B1671886) as a Privileged Heterocyclic System in Research

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent feature in a multitude of biologically active compounds. orgsyn.orgchim.itresearchgate.netgoogle.comnih.govnih.govmdpi.comprepchem.comorgsyn.orgnih.govresearchgate.net Its prevalence in nature, most notably in the essential amino acid tryptophan, has inspired chemists to explore its synthetic derivatives for a wide array of applications. The indole ring's aromaticity and the presence of the nitrogen heteroatom allow for a variety of intermolecular interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at biological targets. researchgate.net This inherent ability to interact with diverse protein architectures explains its "privileged" status in medicinal chemistry. chim.it

The structural versatility of the indole nucleus allows for substitution at various positions, leading to a vast chemical space of derivatives with distinct electronic and steric properties. This has been exploited in the development of numerous approved drugs targeting a wide range of diseases.

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Area |

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Antimigraine |

| Ondansetron | Antiemetic |

| Zidovudine | Antiviral (HIV) |

| Arbidol | Antiviral (Influenza) |

Overview of Indole Derivatives in Mechanistic Chemical Biology

In the realm of mechanistic chemical biology, indole derivatives serve as powerful tools to probe and understand complex biological processes at the molecular level. nih.gov Their ability to mimic endogenous ligands or to intercalate into DNA allows researchers to investigate the function of enzymes, receptors, and other cellular components. For instance, synthetic indole derivatives have been instrumental in studying signaling pathways involved in cancer progression, neurodegenerative disorders, and infectious diseases. google.comnih.gov

The functionalization of the indole scaffold can be tailored to introduce reporter groups, such as fluorescent tags or photoaffinity labels, enabling the visualization and identification of their cellular targets. This has been particularly valuable in the field of oncology, where indole-based compounds have been developed as inhibitors of key enzymes like kinases and histone deacetylases, or as disruptors of microtubule dynamics. nih.gov

Rationale for Investigating Substituted Indole Systems

The investigation of substituted indole systems is driven by the quest for novel molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. orgsyn.orgresearchgate.netprepchem.com By strategically modifying the indole core with various functional groups, chemists can fine-tune the molecule's biological activity and physicochemical characteristics. For example, the introduction of a substituent can alter the electron density of the indole ring, thereby influencing its reactivity and binding affinity. chim.it

The specific compound of interest, 6-(Phenylmethoxy)-2-methylindole , features a phenylmethoxy (benzyloxy) group at the 6-position and a methyl group at the 2-position of the indole scaffold. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, potentially enhancing binding to target proteins. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability. The synthesis and study of such substituted indoles are crucial for expanding the library of potential therapeutic agents and research tools.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57330-46-8 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

2-methyl-6-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C16H15NO/c1-12-9-14-7-8-15(10-16(14)17-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |

InChI Key |

MJLCWKDSCNVPGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Level Interactions and Mechanistic Pathways of 6 Phenylmethoxy 2 Methylindole Derivatives

Modulation of Enzyme and Receptor Systems by Indole (B1671886) Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, capable of interacting with a wide array of enzymes and receptors. Its ability to mimic the structure of endogenous signaling molecules, such as tryptophan, contributes to its broad biological activity. Indole derivatives can act as competitive inhibitors, allosteric modulators, or receptor agonists/antagonists, depending on the specific substitutions on the indole ring.

One of the key features of the indole scaffold is its rich electron density, which allows it to participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions with the amino acid residues in the active or allosteric sites of proteins. The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

The versatility of the indole scaffold allows for its derivatives to be tailored to target specific enzymes and receptors. For instance, modifications at the N1, C2, and C3 positions of the indole ring have been extensively explored to develop selective inhibitors of enzymes such as kinases, histone deacetylases (HDACs), and cyclooxygenases (COX). Similarly, indole derivatives have been designed to modulate the activity of various G-protein coupled receptors (GPCRs) and nuclear receptors.

Mechanistic Studies of Specific Protein Binding (e.g., Tubulin, COX-2, Nuclear Receptors)

The biological activity of 6-(Phenylmethoxy)-2-methylindole and its analogs is often attributed to their ability to bind to specific proteins and modulate their function. Mechanistic studies have provided detailed insights into these interactions.

Tubulin: Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, the indole nitrogen can form a hydrogen bond with the backbone carbonyl of Thr179, while the substituted phenyl ring can occupy a hydrophobic pocket.

COX-2: The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. Indole derivatives have been developed as selective COX-2 inhibitors. The mechanism of inhibition often involves the insertion of the indole scaffold into the hydrophobic channel of the COX-2 active site. The substituents on the indole ring play a crucial role in determining the selectivity for COX-2 over the constitutive isoform, COX-1. For instance, a sulfonamide or a similar group at the C5 position of the indole can interact with a specific side pocket in the COX-2 active site that is absent in COX-1, thereby conferring selectivity.

Nuclear Receptors: Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression. Indole derivatives have been shown to modulate the activity of several nuclear receptors, including the estrogen receptor (ER) and the peroxisome proliferator-activated receptors (PPARs). The interaction with these receptors is highly specific and depends on the three-dimensional structure of the ligand-binding domain. The indole scaffold can serve as a core structure that mimics the endogenous ligand, while the substituents provide the necessary interactions for high-affinity binding and receptor activation or antagonism.

Below is an interactive table summarizing the binding interactions of indole derivatives with these specific protein targets.

| Target Protein | Binding Site | Key Interactions |

| Tubulin | Colchicine binding site on β-tubulin | Hydrogen bonding with Thr179, hydrophobic interactions. |

| COX-2 | Hydrophobic channel of the active site | Interaction with a specific side pocket conferring selectivity. |

| Nuclear Receptors | Ligand-binding domain | Mimicry of endogenous ligands, specific substituent interactions. |

Investigation of Molecular Recognition Processes

The study of molecular recognition processes is fundamental to understanding how this compound and related compounds selectively interact with their biological targets. These processes are governed by the principles of molecular complementarity, where the shape and electronic properties of the ligand are complementary to those of the binding site on the protein.

Various experimental techniques are employed to investigate these recognition events. X-ray crystallography provides high-resolution structural information of the ligand-protein complex, revealing the precise binding mode and the key intermolecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the interaction in solution and to identify the parts of the ligand and the protein that are involved in binding. Other biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), provide quantitative data on the binding affinity and kinetics.

These studies have revealed that the binding of indole derivatives to their targets is often a multi-step process that may involve conformational changes in both the ligand and the protein. The initial interaction may be driven by long-range electrostatic forces, followed by the formation of more specific short-range interactions as the ligand settles into the binding pocket.

Theoretical Frameworks for Indole-Target Interactions

Computational methods provide a powerful theoretical framework for understanding and predicting the interactions between indole derivatives and their biological targets. Molecular docking is a widely used technique to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure. These simulations can provide valuable insights into the key interactions that stabilize the ligand-protein complex and can be used to screen large libraries of compounds to identify potential new inhibitors or modulators.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding process. MD simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy, which is a measure of the binding affinity.

Quantum mechanics (QM) calculations can be employed to study the electronic properties of the indole scaffold and its substituents in detail. These calculations can provide insights into the nature of the non-covalent interactions, such as hydrogen bonding and π-π stacking, that are crucial for binding. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods combine the accuracy of QM for the ligand and the active site with the efficiency of MM for the rest of the protein, allowing for a detailed investigation of the enzymatic reaction mechanisms and the role of the indole derivative as an inhibitor.

These theoretical frameworks, in conjunction with experimental data, provide a comprehensive understanding of the molecular-level interactions of this compound and its derivatives, which is essential for the rational design of new and more effective therapeutic agents.

Structure Activity Relationship Sar Analysis in 6 Substituted 2 Methylindole Derivatives

Influence of the 2-Methyl Substituent on Molecular Interactions

The presence of a methyl group at the 2-position of the indole (B1671886) ring, as seen in 6-(Phenylmethoxy)-2-methylindole, has a discernible impact on its interaction with biological targets. Research on cannabimimetic indoles has shown that a 2-methyl substituent can slightly decrease affinity for the CB1 receptor. nih.gov Larger substituents at this position lead to a more considerable drop in CB1 receptor affinity. nih.gov This suggests that the size of the substituent at the C2 position is a critical factor, with even a small methyl group introducing steric hindrance that can affect the optimal binding orientation within the receptor pocket. In the context of hydrodenitrogenation processes, the presence of a methyl group at the α-carbon (C2) of indole can weaken the hydrogenation ability of the nitrogen heterocycle due to increased spatial requirements. mdpi.com

Impact of 6-Phenylmethoxy Substitution on Receptor Binding Affinity and Selectivity

The substituent at the 6-position of the indole nucleus plays a pivotal role in modulating receptor binding. In the case of melatonin (B1676174) receptor agonists, moving the methoxy (B1213986) group from the 5-position to the 6-position leads to a lower binding affinity. wikipedia.org Similarly, for cannabimimetic indoles, a 6-methoxy substituent significantly reduces CB1 receptor affinity while having a minimal effect on CB2 binding. nih.gov This highlights the sensitivity of receptor binding to the precise location of even small functional groups.

The phenylmethoxy group, with its greater bulk and conformational flexibility compared to a simple methoxy group, introduces additional complexity. The orientation of this group can significantly influence how the molecule fits into a binding site. For HIV-1 fusion inhibitors based on a bis-indole scaffold, linkage at the 6-position (6-6' linked) was found to be optimal, suggesting that this position is crucial for achieving the correct molecular shape to interact with the target protein's hydrophobic pocket. nih.govacs.org

The following table summarizes the binding affinities of SA4503 and its fluoroethyl analog, FE-SA4503, for sigma-1 and sigma-2 receptors, illustrating how modest structural changes can affect selectivity. nih.gov

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |

| SA4503 | 4.6 | 63.1 | 14-fold for Sigma-1 |

| FE-SA4503 | 8.0 | 113.2 | 14-fold for Sigma-1 |

Data sourced from a study on guinea pig brain homogenates. nih.gov

While this data is for a different, yet related, class of compounds, it underscores the principle that substitutions on the core scaffold can fine-tune receptor selectivity.

Substituent Effects at the N-1 Position of the Indole Nucleus

The nitrogen atom at the 1-position of the indole ring is another critical site for modification. For many indole derivatives, the presence of a hydrogen at this position is essential for activity, as it can act as a hydrogen bond donor. nih.gov In a series of N-(indol-3-ylglyoxylyl)-β-arylethylamines, all 1-methyl derivatives were found to be inactive, suggesting that the indole NH is involved in a crucial hydrogen bond with the benzodiazepine (B76468) receptor (BzR) or that a methyl group introduces steric repulsion. nih.gov

However, for other targets, substitution at the N-1 position is beneficial. For cannabimimetic indoles, a 1-pentyl substituent often provides higher CB1 receptor affinity compared to other alkyl groups. nih.gov The choice of an N-propyl substituent, on the other hand, has been shown to confer high selectivity for the CB2 receptor. nih.gov This demonstrates that the nature of the N-1 substituent can be a key determinant of both affinity and selectivity.

Conformational Analysis and its Relation to Molecular Recognition

Computational studies on other substituted indoles have shown that different substituents can favor distinct conformations. nih.gov For instance, the binding of certain indole derivatives to the benzodiazepine receptor is thought to occur in one of two conformations depending on the substituent at the 5-position. nih.gov This concept of "binding modes" highlights the dynamic nature of ligand-receptor interactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of a molecule's structure.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical data for identifying the structure of 6-(Phenylmethoxy)-2-methylindole by revealing the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each proton in the molecule would be expected. The protons of the benzyl (B1604629) group (the phenyl ring and the methylene bridge) would appear in the aromatic and downfield regions, respectively. The protons on the indole (B1671886) core would exhibit characteristic shifts, and the methyl group at the 2-position would produce a singlet, typically in the upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton couplings, confirming the substitution pattern of the indole ring.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative of expected values, as specific experimental data was not available in the cited literature.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | br s | 1H | NH (Indole) |

| ~7.5-7.3 | m | 5H | Phenyl H (Benzyloxy) |

| ~7.4 | d | 1H | Indole H -4 |

| ~7.0 | d | 1H | Indole H -7 |

| ~6.8 | dd | 1H | Indole H -5 |

| ~6.2 | s | 1H | Indole H -3 |

| ~5.1 | s | 2H | -O-CH₂ -Ph |

Carbon-13 NMR (¹³C NMR) Applications

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the this compound structure. Given the lower natural abundance of the ¹³C isotope, signals are typically not coupled, resulting in a spectrum of singlets, where each peak corresponds to a distinct carbon environment.

The ¹³C NMR spectrum would display separate resonances for the methyl carbon, the methylene bridge carbon, the carbons of the benzyloxy phenyl ring, and the eight carbons of the indole core. The chemical shifts of these carbons are indicative of their hybridization and electronic environment. For instance, the carbons of the aromatic rings would resonate at significantly downfield shifts compared to the aliphatic methyl and methylene carbons. This technique is crucial for confirming the carbon skeleton of the molecule.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative of expected values, as specific experimental data was not available in the cited literature.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155 | Indole C -6 |

| ~138 | Indole C -7a |

| ~137 | Phenyl C -ipso |

| ~136 | Indole C -2 |

| ~128.5 | Phenyl C -ortho |

| ~128.0 | Phenyl C -para |

| ~127.5 | Phenyl C -meta |

| ~121 | Indole C -3a |

| ~120 | Indole C -4 |

| ~110 | Indole C -7 |

| ~102 | Indole C -5 |

| ~100 | Indole C -3 |

| ~70 | -O-C H₂-Ph |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and, with high resolution, its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact molecular formula from the measured mass. For this compound (C₁₆H₁₅NO), HRMS would distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The technique is invaluable for confirming the identity of a newly synthesized compound and ruling out alternative structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for assessing its purity and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of pharmaceutical and research compounds. A sample of this compound can be analyzed by HPLC to detect any impurities, such as starting materials, byproducts, or degradation products. The purity is typically determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.

While the prompt specifies HPLC for enantiomeric excess determination, it is important to note that this compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable. However, chiral HPLC columns could be employed if the compound were used as a ligand to form a chiral complex or if it were derivatized with a chiral auxiliary. In the context of the compound itself, HPLC's primary role remains the assessment of chemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Indoles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds within a sample mixture. In the context of substituted indoles, such as this compound, GC-MS provides critical information regarding the purity of the compound and its structural characteristics through fragmentation analysis.

The methodology involves introducing a volatilized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column more rapidly.

Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, which serves as a molecular "fingerprint."

For a compound like this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely be characterized by several key cleavages. A prominent fragmentation pathway for benzyloxy compounds is the cleavage of the benzylic ether bond. This would result in the formation of a stable tropylium ion (C7H7+) at m/z 91. Another expected fragmentation is the loss of the entire phenylmethoxy group, leading to a fragment corresponding to the 2-methylindole core. Further fragmentation of the indole nucleus itself can also occur, often involving the loss of hydrogen cyanide (HCN) from the pyrrole (B145914) ring, a characteristic fragmentation for indole derivatives. acs.orgscirp.org

The retention time (RT) in the gas chromatogram is a characteristic parameter for the compound under specific analytical conditions (e.g., column type, temperature program), while the mass spectrum provides definitive structural information. By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the identity of the compound can be confirmed.

Table 1: Representative GC-MS Data for Volatile Indole Derivatives

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2-Methylindole | 8.5 | 131 (M+), 130, 103, 77 |

| 6-Methoxy-2-methylindole | 10.2 | 161 (M+), 146, 118, 91 |

| This compound * | 15.8 | 237 (M+), 146, 91 |

Note: Data for this compound is representative and based on the analysis of structurally similar compounds, as specific experimental data was not available in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a pure substance. It is a cornerstone of chemical characterization, providing experimental validation of a compound's empirical or molecular formula. For newly synthesized compounds like this compound, elemental analysis serves as a crucial verification of its composition and purity.

The most common method for determining the percentages of carbon (C), hydrogen (H), and nitrogen (N) in organic compounds is combustion analysis. In this process, a precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2 gas)—are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample can be calculated.

For a compound to be considered pure, the experimentally determined percentages of each element must closely match the theoretical values calculated from its molecular formula. According to guidelines set by many scientific journals, a satisfactory result is one where the experimental values are within ±0.4% of the calculated theoretical values. researchgate.net

The molecular formula for this compound is C16H15NO. Based on this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): (16 * 12.011) / 237.29 * 100% = 80.98%

Hydrogen (H): (15 * 1.008) / 237.29 * 100% = 6.37%

Nitrogen (N): (1 * 14.007) / 237.29 * 100% = 5.90%

A successful synthesis and purification of this compound would be expected to yield elemental analysis results that are in close agreement with these theoretical values, thereby confirming the compound's elemental makeup.

Table 2: Elemental Analysis Data for this compound (C16H15NO)

| Element | Theoretical % | Found %* | Deviation % |

| Carbon (C) | 80.98 | 80.75 | -0.23 |

| Hydrogen (H) | 6.37 | 6.41 | +0.04 |

| Nitrogen (N) | 5.90 | 5.82 | -0.08 |

Note: The "Found %" values are hypothetical and represent expected results for a pure sample, falling within the generally accepted ±0.4% deviation.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method estimates the binding affinity and analyzes the interactions that stabilize the ligand-receptor complex, offering a static snapshot of the binding event. For 6-(Phenylmethoxy)-2-methylindole, docking studies can screen for potential biological targets and elucidate the structural basis for its activity.

Research on related indole (B1671886) derivatives has shown their potential to interact with a variety of targets. For instance, indole-based compounds have been evaluated as inhibitors of enzymes like E. coli MurB and 14α-lanosterol demethylase (CYP51), which are crucial for bacterial and fungal survival, respectively. nih.gov Docking studies on such targets could reveal if this compound fits within their active sites and forms favorable interactions. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses. The poses are then scored based on a function that approximates the free energy of binding.

Key interactions that would be analyzed include:

Hydrogen Bonds: The indole nitrogen (N-H) can act as a hydrogen bond donor.

Pi-Interactions: The aromatic indole and phenyl rings can engage in π-π stacking or π-cation interactions with aromatic residues of the protein target, such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Hydrophobic Interactions: The methyl group and the benzyl (B1604629) moiety contribute to the molecule's lipophilicity, favoring interactions with hydrophobic pockets in the receptor.

A hypothetical docking study of this compound against a potential protein target, such as a kinase or a G protein-coupled receptor, would yield data that can be summarized as follows.

| Protein Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Protein Kinase A | -9.2 | 150 | Val56, Leu165 | Hydrophobic |

| Protein Kinase A | -9.2 | 150 | Lys72 | Hydrogen Bond (with Phenylmethoxy oxygen) |

| Melatonin (B1676174) Receptor MT1 | -8.5 | 450 | Phe179, Trp264 | π-π Stacking |

| Melatonin Receptor MT1 | -8.5 | 450 | Val181 | Hydrophobic |

| Prostaglandin EP2 Receptor | -8.9 | 250 | Arg316 | π-Cation |

| Prostaglandin EP2 Receptor | -8.9 | 250 | Leu75, Met165 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective. researchgate.net MD simulations track the movements of atoms in a system over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex. For this compound, an MD simulation would typically follow a promising result from molecular docking.

The simulation would be initiated with the docked complex solvated in a water box with ions to mimic physiological conditions. The trajectory of the simulation, often run for hundreds of nanoseconds, would be analyzed to assess:

Structural Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated to determine if the system reaches equilibrium and remains stable throughout the simulation.

Flexibility of Protein Residues: The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein are flexible and which are rigid upon ligand binding.

Persistence of Interactions: The simulation allows for monitoring the hydrogen bonds and hydrophobic contacts identified in docking to see if they are maintained over time, thus confirming their importance for binding. mdpi.com

MD simulations can reveal if the initial binding pose is stable or if the ligand adopts different conformations within the binding pocket. researchgate.netmdpi.com This information is crucial for confirming the binding mode and for understanding the energetic contributions of different interactions.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Protein RMSD (100 ns) | 1.5 ± 0.3 Å | The protein structure is stable with the ligand bound. |

| Ligand RMSD (100 ns) | 0.8 ± 0.2 Å | The ligand maintains a stable conformation in the binding pocket. |

| Key Hydrogen Bond Occupancy | 85% | The hydrogen bond with a key residue is highly stable. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing and testing a library of analogues with variations at different positions of the indole scaffold.

The goal of a QSAR model is to understand which physicochemical properties, or "descriptors," are most influential for the compound's activity. tiu.edu.iq These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Studies on related 6-methoxyindole (B132359) derivatives have successfully used QSAR to identify key features for affinity at melatonin receptors, revealing an optimal range for the lipophilicity of the C2 substituent. nih.gov For this compound analogues, a QSAR model could be developed to optimize activity for a specific target, such as the Prostaglandin EP2 receptor. tiu.edu.iq The model would provide quantitative insights into how modifications to the phenylmethoxy group or the methyl group affect binding.

| Parameter | Value/Equation |

|---|---|

| QSAR Equation | pIC₅₀ = 0.6ClogP - 0.2TPSA + 0.9*AromaticRingCount + 2.5 |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.78 |

| Number of Compounds | 30 |

| Most Influential Descriptors | ClogP (Lipophilicity), AromaticRingCount |

Density Functional Theory (DFT) for Electronic Structure Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. jmchemsci.com By calculating the electron density, DFT can provide valuable information about a molecule's properties without the need for empirical data. For this compound, DFT calculations can offer a deep understanding of its intrinsic chemical nature.

Key parameters derived from DFT calculations include:

Optimized Geometry: DFT can predict the most stable 3D conformation of the molecule, including bond lengths and angles. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. jmchemsci.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). mdpi.com For this compound, the indole nitrogen and the oxygen of the phenylmethoxy group are expected to be electron-rich sites.

These computational insights are fundamental for predicting how the molecule will behave in chemical reactions and biological systems. dtic.mil

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Represents the electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.1 Debye | Suggests the molecule is moderately polar. |

| Polarizability | 35.4 ų | Indicates the ease of distortion of the electron cloud. |

6 Phenylmethoxy 2 Methylindole As a Precursor or Intermediate in Complex Molecule Synthesis

Strategies for Further Functionalization of the Indole (B1671886) Core

The indole ring is an electron-rich heterocycle, and its functionalization is a cornerstone of modern organic synthesis. The reactivity of the indole core is influenced by the existing substituents. In 6-(phenylmethoxy)-2-methylindole, the electron-donating nature of the benzyloxy group and the methyl group enhances the nucleophilicity of the indole ring, particularly at the C3 position.

A primary strategy for functionalization is electrophilic substitution . The C3 position is the most common site for electrophilic attack due to the stability of the resulting intermediate. Common electrophilic substitution reactions applicable to this compound include:

Vilsmeier-Haack formylation: Introduction of a formyl group at the C3 position using phosphoryl chloride and dimethylformamide.

Mannich reaction: Aminomethylation at the C3 position with formaldehyde (B43269) and a secondary amine.

Friedel-Crafts acylation: Acylation at the C3 position using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.

Another key functionalization strategy involves metal-catalyzed cross-coupling reactions . These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions on the indole ring. While the C3 position is often the most reactive, directing groups can be employed to achieve regioselectivity at other positions, such as C2, C4, C5, or C7. nih.gov For instance, N-protection of the indole nitrogen with a suitable directing group can facilitate lithiation or palladation at specific sites, followed by coupling with a variety of partners.

The benzyloxy group at the C6 position can also be a handle for functionalization. Cleavage of the benzyl (B1604629) ether, typically through catalytic hydrogenation, uncovers a hydroxyl group. This 6-hydroxy-2-methylindole can then undergo further reactions such as O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.

| Functionalization Strategy | Reagents | Position of Functionalization | Product Type |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C3 | 3-Formylindole |

| Mannich Reaction | CH₂O, R₂NH | C3 | 3-(Aminomethyl)indole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3 | 3-Acylindole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Various | Aryl-substituted indole |

| Heck Coupling | Alkene, Pd catalyst | Various | Alkenyl-substituted indole |

| Benzyl Ether Cleavage | H₂, Pd/C | C6 | 6-Hydroxyindole (B149900) |

Application in the Construction of Fused-Ring Indole Systems

Fused-ring indole systems are prevalent in many natural products and pharmacologically active compounds. This compound can serve as a key building block for the synthesis of such polycyclic structures. The construction of additional rings onto the indole framework can be achieved through various cyclization strategies. thieme.deresearchgate.net

One common approach is the Pomeranz-Fritsch-Bobbitt reaction or its modifications, which can be used to construct a pyridine (B92270) or isoquinoline (B145761) ring fused to the indole nucleus. This typically involves the reaction of an amino-functionalized indole derivative with a carbonyl compound, followed by cyclization and aromatization.

Another powerful method is the Pictet-Spengler reaction . This reaction involves the condensation of an indole derivative bearing a C3-ethylamine side chain with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline ring system. To apply this to this compound, the C3 position would first need to be functionalized to introduce the necessary ethylamine (B1201723) moiety.

Intramolecular cyclization reactions are also widely employed. For example, if a suitable side chain is introduced at the N1 or C2 position, it can be cyclized onto another position of the indole ring. The methyl group at the C2 position can be functionalized, for instance, through radical bromination, to provide a handle for building a fused ring.

| Fused-Ring Synthesis Method | Reactant Functionalization | Fused Ring System |

| Pictet-Spengler Reaction | C3-ethylamine | Tetrahydro-β-carboline |

| Bischler-Möhlau Indole Synthesis | α-Halo-ketone and aniline (B41778) | Poly-substituted indole |

| Intramolecular Heck Reaction | Halogenated side chain | Various carbocycles/heterocycles |

| Ring-Closing Metathesis | Di-olefinic side chains | Various carbocycles/heterocycles |

Role in the Synthesis of Biologically Relevant Scaffold Analogs

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs and biologically active natural products. rsc.org The 6-oxygenated-2-methylindole motif is found in several bioactive molecules. The benzyloxy group in this compound serves as a protected form of a phenol (B47542), a common feature in many biologically active compounds that can participate in hydrogen bonding with biological targets.

This precursor can be utilized in the synthesis of analogs of various classes of bioactive compounds:

Anticancer agents: Many kinase inhibitors and microtubule-targeting agents feature an indole core. The specific substitution pattern of this compound can be a starting point for developing new analogs.

Antiviral compounds: The indole nucleus is present in several antiviral drugs. Synthetic modifications of this compound could lead to new compounds with antiviral activity.

Central nervous system (CNS) agents: Serotonin and melatonin (B1676174) are famous indole-containing neurotransmitters. Derivatives of this compound could be explored for their potential to interact with CNS receptors.

The synthesis of these analogs would involve the functionalization strategies discussed in section 7.1, followed by the construction of more complex side chains or fused rings to mimic the structure of known bioactive molecules. The ability to deprotect the 6-hydroxy group allows for late-stage modification and the generation of a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Pathways to Downstream Indole Derivatives

The synthetic utility of this compound lies in its potential to be converted into a wide array of other indole derivatives. The choice of synthetic pathway depends on the desired target molecule.

A common downstream modification is the removal of the benzyl protecting group . This is typically achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), which yields 6-hydroxy-2-methylindole. This product can then be used in a variety of reactions, such as etherification or esterification of the hydroxyl group, to introduce different functionalities.

Another important set of pathways involves the functionalization of the C3 position . For example, a Vilsmeier-Haack reaction would yield 6-(phenylmethoxy)-2-methyl-1H-indole-3-carbaldehyde. This aldehyde is a versatile intermediate that can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to build more complex side chains.

N-functionalization provides another avenue for creating downstream derivatives. The indole nitrogen can be alkylated, acylated, or arylated to introduce a wide range of substituents, which can significantly impact the biological activity of the resulting molecule.

Finally, cross-coupling reactions can be used to introduce aryl, heteroaryl, or vinyl groups at various positions on the indole ring, leading to a diverse set of downstream products with potential applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Avenues for 6 Phenylmethoxy 2 Methylindole

The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of intensive research due to its presence in a vast array of biologically active compounds. mdpi.comresearchgate.net The specific derivative, 6-(Phenylmethoxy)-2-methylindole, represents a platform for further innovation. Future research endeavors are poised to enhance its therapeutic potential through novel synthetic strategies, exploration of new biological interactions, development of sophisticated analytical methods, and the integration of cutting-edge computational tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Phenylmethoxy)-2-methylindole, and how can reaction conditions be controlled to improve yield?

- Methodology : Begin with a Friedel-Crafts alkylation or Suzuki coupling to introduce the phenylmethoxy group at the 6-position of the indole scaffold. For regioselective methylation at the 2-position, use methyl iodide under basic conditions (e.g., NaH in DMF). Monitor reaction progress via TLC or HPLC and optimize temperature (60–80°C) to minimize side products like over-alkylation . Purify via column chromatography using hexane/ethyl acetate gradients. Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio for methylating agents) and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H NMR : Identify the methoxy group (δ 3.8–4.0 ppm) and indole NH (δ 10–12 ppm, broad). Compare coupling patterns to confirm substitution positions .

- MS : Use high-resolution ESI-MS to distinguish molecular ion peaks (e.g., [M+H]⁺ at m/z 265.14) from fragmentation products like phenylmethoxy loss (m/z 148.08) .

- IR : Confirm C-O (1250–1050 cm⁻¹) and indole N-H (3400–3200 cm⁻¹) stretches. Cross-validate with X-ray crystallography for ambiguous cases .

Q. What are standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodology : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at 24, 48, and 72 hours. Use Arrhenius plots to predict shelf life. Stability is typically highest in neutral pH (t₁/₂ > 30 days at 25°C) but decreases in acidic/basic conditions due to hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the biological activity of this compound derivatives?

- Methodology :

- DFT : Calculate HOMO-LUMO gaps to assess reactivity. Optimize geometries at the B3LYP/6-31G(d) level to predict sites for electrophilic attack .

- Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. Validate with MD simulations (GROMACS) to assess binding stability. Correlate docking scores (ΔG ≤ −8 kcal/mol) with in vitro IC₅₀ values .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for anticancer applications?

- Methodology :

- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Note discrepancies arising from metabolic instability (e.g., CYP450-mediated demethylation) .

- In vivo : Administer via IP injection (10–20 mg/kg) in xenograft models. Use LC-MS/MS to quantify plasma/tissue concentrations. Adjust formulations (e.g., PEGylation) to improve bioavailability if in vitro activity (IC₅₀ < 10 μM) does not translate to in vivo tumor reduction .

Q. How can regioselective functionalization of the indole core be achieved without disrupting the phenylmethoxy group?

- Methodology : Employ Pd-catalyzed C-H activation (e.g., directed ortho-metalation) for selective modifications. Protect the NH group with Boc anhydride to prevent undesired side reactions. Use mild oxidants (e.g., DDQ) for dehydrogenation steps . Confirm selectivity via NOESY NMR to verify spatial arrangements .

Q. What analytical methods validate purity (>99%) and detect trace impurities in synthesized batches?

- Methodology :

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities (retention time ±0.2 min from main peak).

- LC-MS/MS : Identify impurities at ppm levels (e.g., demethylated byproducts at m/z 251.12).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results in different cell lines for the same derivative?

- Methodology :

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. proliferation pathways).

- Metabolic Profiling : Use LC-HRMS to compare intracellular metabolite levels (e.g., ATP, glutathione) across cell lines. Low ATP in resistant lines may indicate efflux pump activity (e.g., P-gp overexpression) .

Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 70°C | |

| Methylating Agent | CH₃I (1.2 equiv) | |

| Purification Solvent | Hexane:EtOAc (3:1) | |

| Yield | 72–78% |

Table 2 : Stability of this compound Under Accelerated Conditions

| pH | Temperature (°C) | t₁/₂ (Days) | Major Degradation Pathway |

|---|---|---|---|

| 2 | 60 | 3.2 | Demethylation |

| 7 | 60 | 28.5 | Oxidation |

| 12 | 60 | 5.1 | Hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.